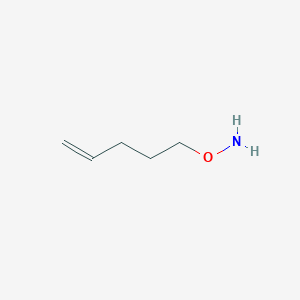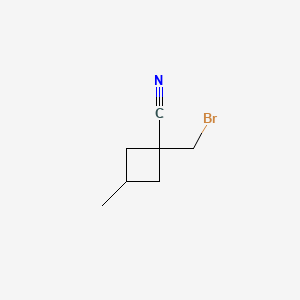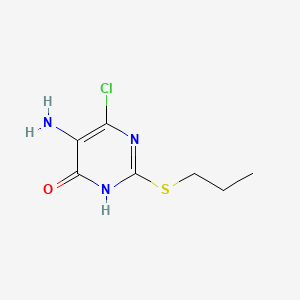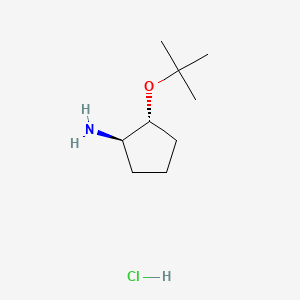
3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- is a chemical compound with the molecular formula C13H11ClN2O2 It is a derivative of pyridinecarboxamide, featuring a chloro substituent at the 2-position and a methoxyphenyl group at the N-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridinecarboxylic acid, 2-chloroaniline, and 2-methoxybenzoyl chloride.
Formation of Intermediate: The 3-pyridinecarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-chloroaniline in the presence of a base such as triethylamine (TEA) to form the intermediate 2-chloro-N-(2-chlorophenyl)pyridine-3-carboxamide.
Methoxylation: Finally, the intermediate is reacted with 2-methoxybenzoyl chloride in the presence of a base to yield the target compound, 3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted pyridinecarboxamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Nicotinamide: A pyridinecarboxamide with a similar structure but without the chloro and methoxy substituents.
2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide: A related compound with difluorophenyl substituents instead of methoxy.
Uniqueness
3-Pyridinecarboxamide, 2-chloro-N-(2-methoxyphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
62636-41-3 |
|---|---|
分子式 |
C13H11ClN2O2 |
分子量 |
262.69 g/mol |
IUPAC 名称 |
2-chloro-N-(2-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-7-3-2-6-10(11)16-13(17)9-5-4-8-15-12(9)14/h2-8H,1H3,(H,16,17) |
InChI 键 |
NPGKYCBJXJOHHS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)





![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)

![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)

![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)

![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
